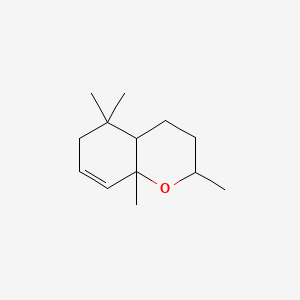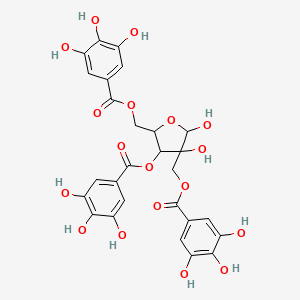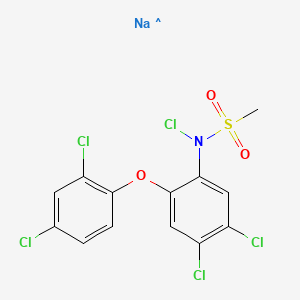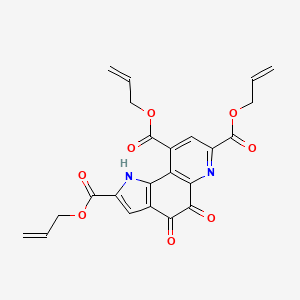
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester is a complex organic compound belonging to the class of pyrroloquinoline quinones. These compounds are known for their unique tricyclic ortho-quinone structure, which includes carboxylic acid groups at the C-2, C-7, and C-9 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions to form the tricyclic core structure. The reaction conditions often include the use of Lewis acids as catalysts and may involve microwave acceleration to enhance yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
化学反応の分析
Types of Reactions
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted esters, depending on the specific reagents and conditions used .
科学的研究の応用
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester has a wide range of scientific research applications:
作用機序
The compound exerts its effects through several mechanisms:
類似化合物との比較
Similar Compounds
Pyrroloquinoline Quinone (PQQ): Shares a similar tricyclic ortho-quinone structure and redox properties.
Methoxatin: Another name for PQQ, highlighting its role as a redox cofactor.
Uniqueness
1H-Pyrrolo(2,3-f)quinoline-2,7,9-tricarboxylic acid, 4,5-dihydro-4,5-dioxo-, tri-2-propenyl ester is unique due to its specific ester functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry .
特性
CAS番号 |
144686-40-8 |
|---|---|
分子式 |
C23H18N2O8 |
分子量 |
450.4 g/mol |
IUPAC名 |
tris(prop-2-enyl) 4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate |
InChI |
InChI=1S/C23H18N2O8/c1-4-7-31-21(28)12-10-14(22(29)32-8-5-2)25-18-16(12)17-13(19(26)20(18)27)11-15(24-17)23(30)33-9-6-3/h4-6,10-11,24H,1-3,7-9H2 |
InChIキー |
MXMHCKQBHHKBSK-UHFFFAOYSA-N |
正規SMILES |
C=CCOC(=O)C1=CC(=NC2=C1C3=C(C=C(N3)C(=O)OCC=C)C(=O)C2=O)C(=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)
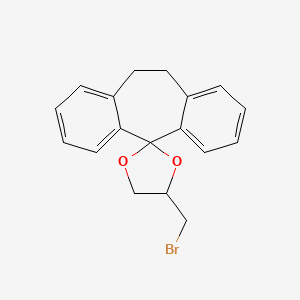
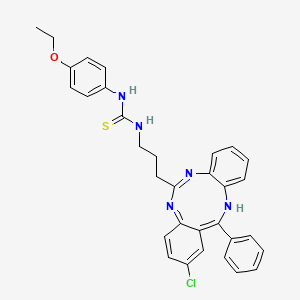



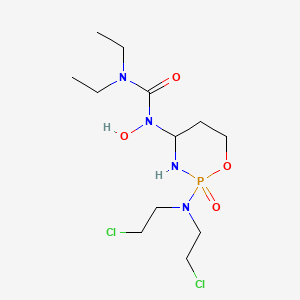
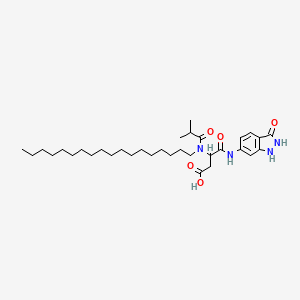
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)

